N-(2,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide N-(2,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11193796
InChI: InChI=1S/C20H19NO4/c1-23-16-9-10-19(24-2)18(12-16)21-20(22)13-25-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,21,22)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol

N-(2,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide

CAS No.:

Cat. No.: VC11193796

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide -

Specification

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide
Standard InChI InChI=1S/C20H19NO4/c1-23-16-9-10-19(24-2)18(12-16)21-20(22)13-25-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,21,22)
Standard InChI Key FODDJXDIGICPEM-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2,5-Dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide consists of three primary components:

  • A 2,5-dimethoxyphenyl group attached to the acetamide nitrogen.

  • A naphthalen-2-yloxy moiety linked via an ether bond to the acetamide’s carbonyl carbon.

  • A central acetamide backbone mediating electronic interactions between the aromatic systems.

The IUPAC name, N-(2,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide, reflects this connectivity. The dimethoxy groups at positions 2 and 5 of the phenyl ring enhance solubility and modulate electron density, while the naphthalene system contributes hydrophobicity and π-stacking potential .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H19NO4\text{C}_{20}\text{H}_{19}\text{NO}_{4}
Molecular Weight337.4 g/mol
IUPAC NameN-(2,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide
InChIKeyFODDJXDIGICPEM-UHFFFAOYSA-N
Canonical SMILESCOC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2

Synthesis and Reaction Optimization

General Synthetic Strategies

The synthesis of N-(2,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide typically involves sequential etherification and amidation reactions. A representative pathway, adapted from methodologies in patent WO2003042166A2 , proceeds as follows:

  • Ether Formation:

    • Reaction of 2-naphthol with chloroacetyl chloride in the presence of a base (e.g., NaOH) yields 2-(naphthalen-2-yloxy)acetyl chloride.

    • Conditions: Dichloroethane solvent, tetrabutylammonium bromide catalyst, 40°C for 16 hours .

  • Amidation:

    • Coupling of 2-(naphthalen-2-yloxy)acetyl chloride with 2,5-dimethoxyaniline in anhydrous dichloromethane.

    • Triethylamine is often employed to scavenge HCl, with reactions typically stirred at room temperature for 24–72 hours .

Purification and Characterization

Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Analytical confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR exhibits characteristic signals for methoxy groups (~δ 3.8 ppm), naphthalene protons (δ 7.2–8.3 ppm), and acetamide NH (δ 9.1 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 337.4 [M+H]+^+ .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound displays limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic naphthalene moiety. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons. Stability studies indicate decomposition above 200°C, with no significant photodegradation under ambient light.

Chromatographic Behavior

Gas chromatography (GC) data for related acetamides, such as N-(2,5-dimethoxyphenyl)acetamide, show retention indices (RI) of 1671 on ZB-1 MS columns under helium flow . While direct GC data for the title compound is unavailable, analogous behavior is anticipated due to structural similarities.

Future Directions and Research Gaps

Unresolved Questions

  • Metabolic Fate: Cytochrome P450 isoform specificity remains uncharacterized.

  • Target Identification: High-throughput screening is needed to identify protein targets.

Synthetic Innovations

  • Flow Chemistry: Microreactor systems could improve yield and reduce reaction times .

  • Green Chemistry: Replacement of dichloroethane with cyclopentyl methyl ether (CPME) may enhance sustainability.

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